

Infigratinib IC50 values FGFR1 FGFR2 FGFR3

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Infigratinib

CAS No.: 872511-34-7

Cat. No.: S548002

Get Quote

IC50 Values and Selectivity Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of **infigratinib** against various FGFR subtypes and other relevant kinases, demonstrating its strong selectivity for FGFR1-3.

Kinase Target	IC50 Value	Notes / Assay Type
FGFR1	0.9 nM [1], 1.1 nM [2]	Cell-free assay [1]
FGFR2	1.4 nM [1], 1 nM [2]	Cell-free assay [1]
FGFR3	1.0 nM [1], 2 nM [2]	Cell-free assay [1]
FGFR3 (K650E)	4.9 nM	Cell-free assay [1]
FGFR4	60 nM [1], 61 nM [2]	>40-fold selective vs. FGFR1-3 [1]
VEGFR2	180 nM (0.18 µM) [1]	Low potency [1]
Other Kinases (Abl, Fyn, Kit, Lck, Lyn, Yes)	IC50 > 300 nM (0.3 µM) to 2.5 µM [1]	Little activity [1]

In cellular models, **infigratinib** inhibited the proliferation of **FGFR1-, FGFR2-, and FGFR3-dependent BaF3 cells** with IC50 values of 2.9 μM , 2.0 μM , and 2 μM , respectively [1]. It also suppressed autophosphorylation of FGFR wild-type and mutant proteins in cancer cell lines [1].

Experimental Protocols for IC50 Determination

The key experiments for determining **infigratinib**'s IC50 values involve biochemical kinase assays and cellular proliferation assays.

Radiometric Kinase Assay (Cell-Free)

This protocol measures the compound's direct inhibition of FGFR kinase activity in a cell-free system [1].

- **Procedure:**
 - A purified **GST-fusion FGFR3-K650E kinase domain** is used as the enzyme source.
 - Enzyme is mixed with a synthetic peptidic substrate (poly(EY) 4:1), ATP, and radiolabeled [$\gamma^{33}\text{P}$]-ATP.
 - The reaction is initiated by adding the enzyme to the substrate mixture containing serially diluted **infigratinib** or a control (e.g., DMSO).
 - The final assay components are incubated for **10 minutes at room temperature** in a buffer containing Tris-HCl, MnCl_2 , MgCl_2 , and DTT.
 - The reaction is stopped with EDTA.
 - The incorporation of ^{33}P into the polypeptide substrate is quantified using the **filter-binding (FB) method**: the reaction mixture is transferred to a PVDF membrane, washed with H_3PO_4 , and the radioactivity is measured with a scintillation counter.
 - IC50 values are calculated by linear regression analysis of the percentage inhibition at each **infigratinib** concentration.

Cellular Proliferation Assay

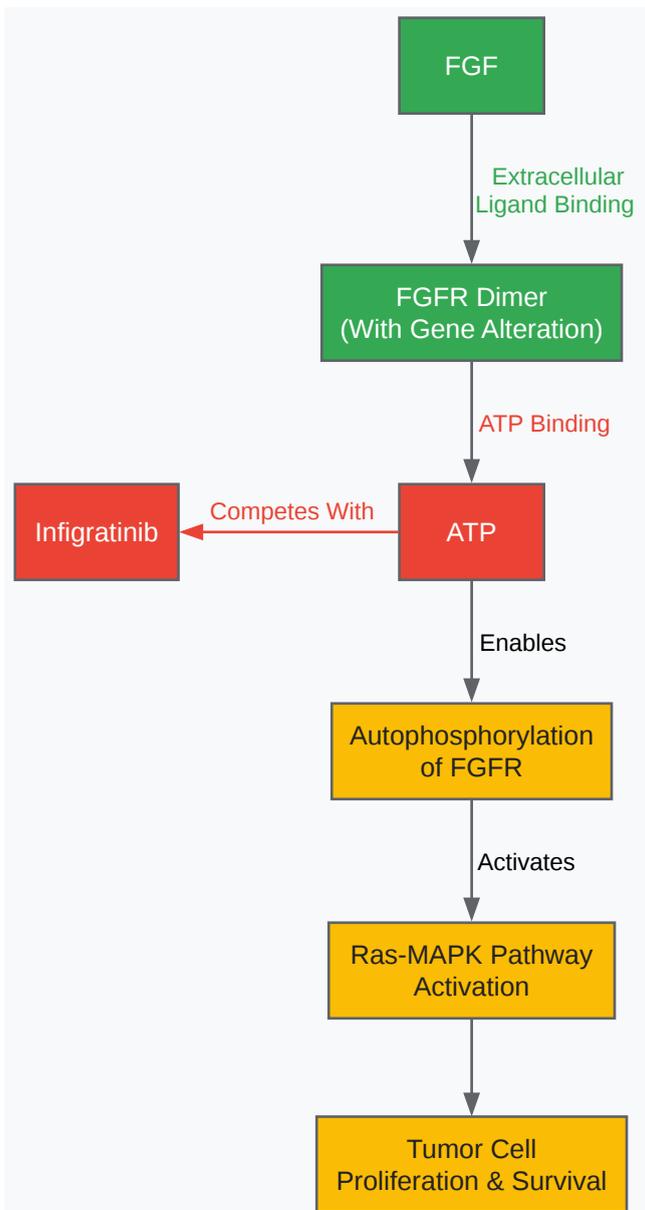
This assesses the functional consequence of FGFR inhibition on cell growth [1] [3].

- **Cell Lines:** Murine BaF3 cell lines engineered to be dependent on specific FGFRs (e.g., FGFR1, FGFR2-Q, FGFR3) are commonly used.
- **Procedure:**
 - Cells are seeded in culture plates.

- After cell adhesion, they are treated with **infigratinib** across a range of concentrations (e.g., 0 nM to 0.1 μ M) for a defined period, typically **48 to 72 hours** [1] [3].
- Cell viability is measured using assays like **sulforhodamine B (SRB) assay** [3] or **ATP-based luminescence assays** [3].
- Absorbance or luminescence readings are taken, and IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

Infigratinib binds reversibly to the ATP-binding cleft of FGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MAPK pathway, which drives tumor cell proliferation and survival [4] [5].



[Click to download full resolution via product page](#)

Infigratinib inhibits FGFR signaling by competing with ATP, thereby blocking downstream pathways that drive tumor growth.

Research Implications and Resistance Mechanisms

- **Targeting FGFR2 Alterations:** **Infigratinib**'s high potency against FGFR2 is therapeutically relevant, as **FGFR2 fusions or rearrangements** are found in 10-15% of intrahepatic cholangiocarcinoma (iCCA) cases [6] [7].

- **Overcoming Multidrug Resistance:** Research indicates that **infigratinib** can **reverse ABCB1/P-glycoprotein-mediated multidrug resistance (MDR)**. It inhibits the efflux of chemotherapeutic agents like paclitaxel and doxorubicin, thereby resensitizing resistant cancer cells to these drugs [8].
- **Acquired Resistance:** A significant challenge is the development of acquired resistance. Studies show that resistance can emerge through **secondary mutations in the FGFR2 kinase domain** or via **convergent activation of the MAPK pathway** (e.g., through KRAS or BRAF mutations), providing a bypass signaling track [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Infigratinib (BGJ398) | FGFR inhibitor | Mechanism [selleckchem.com]
2. Infigratinib: First Approval - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. Convergent MAPK Pathway Alterations Mediate Acquired ... [pmc.ncbi.nlm.nih.gov]
4. Infigratinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Infigratinib - an overview [sciencedirect.com]
6. Focus on the Clinical Potential of Infigratinib - PubMed Central [pmc.ncbi.nlm.nih.gov]
7. Targeting FGFR inhibition in cholangiocarcinoma [sciencedirect.com]
8. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P- ... [mdpi.com]

To cite this document: Smolecule. [Infigratinib IC50 values FGFR1 FGFR2 FGFR3]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548002#infigratinib-ic50-values-fgfr1-fgfr2-fgfr3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com